Equol
Overview
Description
Equol is an isoflavandiol estrogen metabolized from daidzein, a type of isoflavone found in soybeans and other plant sources, by bacterial flora in the intestines . It is a nonsteroidal estrogen and has been used in trials studying the treatment of Breast Cancer .
Synthesis Analysis
Equol is produced by specific intestinal microorganisms of mammals . The genes encoding the equol production pathway have been characterized in a few bacterial strains . A highly conserved gene cluster found in nine bacterial species from the Eggerthellaceae family is responsible for equol production . Equol can be chemically synthesized .Molecular Structure Analysis
The equol molecule is composed of C15H14O3 and its molecular weight is 242.27 . It is a heterocyclic structure containing two active hydroxyl groups and a relatively inactive oxygen in its central furan ring .Chemical Reactions Analysis
Equol mediates many of its biological effects by binding to estrogen receptors . The absorbed soy isoflavone in the liver binds to glucuronic acid and sulfuric acid, most of which is converted into water-soluble substances and the rest is excreted in urine in the form of gluconic anhydride or sulphate .Scientific Research Applications
Isoflavone Metabolism and Estrogenic Activity
- Equol, a nonsteroidal estrogen of the isoflavone class, is a product of intestinal bacterial metabolism of dietary isoflavones, primarily found in soybeans and soy foods. It exhibits estrogenic activity, having affinity for both estrogen receptors ERalpha and ERbeta. Equol is noted for its potent antioxidant activity and plays a significant role in various health effects of soy protein diets, especially in individuals who can efficiently produce equol, known as "equol-producers" (Setchell, Brown, & Lydeking-Olsen, 2002).
Anti-Aging and Skin Health
- Equol has demonstrated potential in enhancing skin health, particularly in anti-aging. It positively influences the expression of skin genes and proteins, increasing collagen and elastin while decreasing metalloproteinases. These properties suggest its topical use for skin aging treatment and prevention (Gopaul, Knaggs, & Lephart, 2012).
Therapeutic Potential in Hormone-Dependent Conditions
- Equol's therapeutic applications encompass a wide range, including anti-cancer, cardioprotective, antidiabetic, antiosteoporosis, anti-ageing, and neuroprotective efficacy. This broad scope is attributed to its high affinity towards estrogen receptors and the ability to modulate hormone-dependent pathways (Fatima, Khan, & Ahmad, 2020).
Anti-Androgenic Effects
- Equol has been identified as an anti-androgen, inhibiting prostate growth and affecting hormone feedback. It specifically binds to dihydrotestosterone (DHT) and alters physiological responses regulated by androgens. This novel property suggests potential usage in treating androgen-mediated pathologies (Lund et al., 2004).
Cancer Prevention andTreatment
- Equol exhibits anticancer properties, specifically in the context of cervical and gastric cancers. It induces apoptosis in cancer cells through mechanisms involving mitochondrial alteration and reactive oxygen species production, highlighting its potential as an anticancer agent (Kim, Shin, Park, & Kim, 2014); (Yang et al., 2016).
Cardiovascular Health
- Equol has shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein (OX-LDL). This effect is linked to its antioxidant properties and suggests a role in cardiovascular health maintenance (Kamiyama et al., 2009).
Photoprotection and UV Radiation Damage
- Studies on equol's protective effect against ultraviolet radiation-induced DNA damage in skin indicate its potential as a sunscreen agent, inhibiting DNA photodamage and offering a protective layer against harmful UV radiation (Widyarini, 2006).
Menopausal Symptom Relief
- Equol supplementation has been linked to improved menopausal symptoms and mood states in perimenopausal and postmenopausal women. This effect underscores equol's potential in managing menopausal symptoms without adverse effects (Ishiwata et al., 2009).
Bone Health
- Equol supplementation has been found to contribute to bone health in postmenopausal women, particularly in non-equol producers. It helps in preventing bone loss, making it a potential agent for osteoporosis management (Tousen et al., 2011).
Safety And Hazards
Equol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Equol has promising application possibilities for preventing chronic diseases such as cardiovascular disease, breast cancer, and prostate cancer due to its high antioxidant activity and hormone-like activity . Future studies of equol production in the human gut and future efforts related to bioengineering and the use of equol-producing bacteria as probiotics are expected .
properties
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022309 | |
Record name | (-)-(S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Equol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Equol | |
CAS RN |
531-95-3 | |
Record name | Equol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Equol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Equol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-(S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EQUOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T6D2HPX7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Equol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
Record name | Equol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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